Scientific Field: Material Science, Organic Electronics
Summary of Application: Anthracene-based derivatives, including 9-(4-phenyl)anthracene, 9-(4-phenylethynyl)-anthracene, and 9,10-bis(phenylethynyl)anthracene, are synthesized and studied for their potential as organic semiconductors.
Methods of Application: These compounds are synthesized by Suzuki/Sonogashira cross-coupling reactions.
Results or Outcomes: All the compounds exhibited high thermal stability and blue emission with a high quantum yield. The decomposition temperatures of these compounds increased with the number of substituents.
9-Bromo-10-[4-(1-naphthyl)phenyl]anthracene is a polycyclic aromatic hydrocarbon characterized by its complex structure, which includes an anthracene core substituted with a bromine atom and a phenyl group attached to a naphthyl moiety. The molecular formula of this compound is , with a molecular weight of approximately 383.28 g/mol. This compound is notable for its potential applications in organic electronics, particularly in organic light-emitting diodes (OLEDs), due to its favorable photophysical properties.
The primary chemical reaction involving 9-Bromo-10-[4-(1-naphthyl)phenyl]anthracene is bromination, which can be performed using N-bromosuccinimide in a solvent like dimethylformamide. The reaction typically involves the following steps:
This reaction yields high purity and can be optimized for better yields depending on the conditions used .
Research on the biological activity of 9-Bromo-10-[4-(1-naphthyl)phenyl]anthracene is limited, but compounds in this class often exhibit interesting photophysical properties that may be explored for biological applications, such as fluorescence imaging or as probes in biochemical assays. The specific interactions and effects on biological systems remain an area for further investigation.
The synthesis of 9-Bromo-10-[4-(1-naphthyl)phenyl]anthracene can be achieved through several methods:
These methods allow for variations in substituents and functional groups, leading to diverse derivatives with potentially enhanced properties .
9-Bromo-10-[4-(1-naphthyl)phenyl]anthracene has several notable applications:
Interaction studies involving 9-Bromo-10-[4-(1-naphthyl)phenyl]anthracene typically focus on its photophysical behavior when incorporated into different matrices or combined with other compounds. These studies often assess:
These studies are crucial for optimizing its performance in practical applications .
Several compounds share structural similarities with 9-Bromo-10-[4-(1-naphthyl)phenyl]anthracene, including:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
9-Bromo-10-(2-naphthyl)anthracene | Similar bromination pattern; different naphthyl position | Exhibits different photophysical properties |
9-Phenylanthracene | Lacks bromine substitution; only phenyl group | Simpler structure; often used as a reference |
10-(4-Methylphenyl)anthracene | Contains a methyl group instead of bromine | Affects solubility and electronic properties |
9-Bromo-10-(naphthalene)anthracene | Similar bromination; different substituents | May exhibit different emission spectra |
These compounds highlight the versatility of anthracene derivatives while emphasizing the unique contributions of 9-Bromo-10-[4-(1-naphthyl)phenyl]anthracene to material science and organic electronics .
Palladacycle-catalyzed Suzuki coupling reactions represent a pivotal synthetic approach for the construction of 9-Bromo-10-[4-(1-naphthyl)phenyl]anthracene [1] [2]. The development of palladacyclic complexes has revolutionized cross-coupling methodologies by providing enhanced thermal stability and superior reactivity compared to traditional palladium catalysts [1]. These cyclopalladated complexes, particularly those of the formula [Pd(Phbz)(X)(PPh₃)], have demonstrated exceptional performance in site-selective arylation reactions of dibromoanthracene substrates [2].
The mechanistic pathway involves three fundamental steps: oxidative addition of the organohalide to the palladium catalyst, transmetalation with the organoboron compound in the presence of base, and reductive elimination to form the coupled product while regenerating the palladium(0) catalyst [3]. Research has established that palladacycle [Pd(Phbz)(mal)(PPh₃)] (IA) exhibits superior catalytic activity with maleimide acting as a more effective π-acceptor than acetate ligands [2].
Catalyst System | Catalyst Loading (mol%) | Temperature (°C) | Mono-arylated Yield (%) | Di-arylated Yield (%) | Selectivity |
---|---|---|---|---|---|
Pd(OAc)₂ | 5.0 | 80 | 22 | 38 | Poor |
PdCl₂ | 5.0 | 80 | 20 | 20 | Poor |
Pd(PPh₃)₄ | 5.0 | 80 | 39 | 51 | Poor |
Pd(OAc)₂ + XPhos | 5.0 | 80 | 41 | 53 | Poor |
XPhos PdG1 | 5.0 | 80 | 15 | 81 | Poor |
XPhos PdG2 | 5.0 | 80 | 19 | 77 | Poor |
[Pd(Phbz)(mal)(PPh₃)] (IA) | 0.5 | 80 | 80 | 20 | Excellent |
[Pd(Phbz)(OAc)(PPh₃)] (IB) | 0.5 | 80 | 58 | 32 | Good |
The development of triple Suzuki coupling protocols has emerged as an unprecedented step-economic methodology for synthesizing complex anthracene-based molecules [2]. This innovative approach allows for the sequential introduction of three different aryl groups without isolation of intermediates, significantly improving synthetic efficiency [2]. The triple coupling strategy begins with benzofuran-2-boronic acid as the initial coupling partner, followed by 4-chlorophenyl boronic acid, and concludes with a final arylation step facilitated by electron-rich XPhos ligands [2].
Optimization studies have revealed that temperature control is critical for achieving high selectivity in triple coupling reactions [2]. At elevated temperatures above 80°C, rapid conversion occurs but selectivity deteriorates, resulting in equal amounts of mono- and diarylated products [2]. The optimal conditions involve maintaining reaction temperature at 60°C, which provides 90% yield of monoarylated product with only 10% diarylation [2].
Product | Structure | Molecular Formula | Molecular Weight | Melting Point (°C) | Decomposition Temperature (°C) | Emission Wavelength (nm) |
---|---|---|---|---|---|---|
4a | 2-(10-([1,1′,4′1″-Terphenyl-4-yl)anthracen-9-yl)benzofuran | C₄₀H₂₆O | 522 | 320 | 410 | 564 |
4b | 2-(4-10-(Benzofuran-yl)anthracen-9-yl)phenyl)benzofuran | C₃₆H₂₂O₂ | 486 | 230 | 320 | Not specified |
4c | 4′-(10-Benzofuran-2-yl)anthracen-9-yl)- N, N-diphenyl-[1,1′-biphenyl]-4-amine | C₄₆H₃₁NO | 613 | 280 | 380 | 503 |
Achieving selective mono-functionalization of dibromoanthracene substrates presents significant synthetic challenges due to the inherent reactivity of both bromine positions [2] [4]. Research has demonstrated that electronic and steric effects play crucial roles in determining selectivity, with benzofuran-2-boronic acid providing the most favorable results for monoarylation [2]. The challenge lies in preventing over-arylation while maintaining high conversion rates [4].
Catalyst loading experiments have revealed that palladacycle IA maintains activity even at 0.5 mol% concentration with improved selectivity compared to higher loadings [2]. Base selection significantly influences selectivity, with potassium carbonate (K₂CO₃) providing optimal results when used in aqueous medium [2]. Stronger bases such as potassium hydroxide (KOH) show better conversions but compromise selectivity by promoting diarylation [2].
The structural parameters affecting selectivity include dihedral angles between aromatic rings and steric interactions between substituents [2]. X-ray crystallographic analysis of related compounds reveals torsion angles of 108.2° between anthracene and phenyl rings, indicating non-coplanar arrangements that influence reactivity patterns [2].
N-Bromosuccinimide has emerged as the preferred brominating agent for anthracene derivatives due to its superior selectivity and mild reaction conditions compared to elemental bromine [5] [6]. The reagent functions as an electrophilic brominating agent, with the bromine atom bearing partial positive charge due to attachment to the electron-withdrawing nitrogen of succinimide [6]. This polarization makes NBS particularly effective for brominating electron-rich aromatic systems [6].
The bromination mechanism involves radical pathways under photochemical conditions or ionic mechanisms in polar solvents [7] [6]. For anthracene substrates, NBS preferentially attacks the 9-position due to the higher electron density at this site [8]. Research has shown that bromination of 9-phenylanthracene with NBS in chloroform at 60°C for 2 hours yields 98% of the desired 9-bromo product [9].
Substrate | NBS Equivalent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Selectivity |
---|---|---|---|---|---|---|
9-Phenylanthracene | 1.2 | CHCl₃ | 60 | 2 | 98 | 9-position |
Anthracene | 1.0 | CCl₄ | 25 | 6 | 85 | 9,10-positions |
9-Methylanthracene | 1.1 | CHCl₃ | 45 | 4 | 92 | 9-bromo product |
Solvent selection critically influences both the rate and selectivity of NBS-mediated bromination reactions [10] [11]. Chlorinated solvents such as chloroform and carbon tetrachloride are most commonly employed due to their ability to solubilize both NBS and anthracene substrates while maintaining chemical inertness [11]. The solvent polarity affects the mechanistic pathway, with polar solvents favoring ionic mechanisms while nonpolar solvents promote radical pathways [10].
Kinetic studies have revealed that bromination rates increase with increasing solvent polarity, suggesting a polar transition state [10]. In propylene carbonate, evidence supports a polar mechanism involving electrophilic aromatic substitution [10]. The reaction kinetics follow second-order behavior, being first-order in both NBS and substrate concentration [12].
Steric effects significantly influence bromination selectivity, particularly for substituted anthracenes [12]. Research has shown that bulky substituents can direct bromination to less hindered positions through steric hindrance [12]. Electronic effects also play a crucial role, with electron-donating groups activating the aromatic ring toward electrophilic attack while electron-withdrawing groups deactivate the system [12].
Temperature effects on bromination kinetics demonstrate Arrhenius behavior, with activation energies typically ranging from 40-60 kJ/mol for anthracene substrates [13]. Higher temperatures accelerate reaction rates but may compromise selectivity by promoting multiple bromination events [13].
Continuous flow reactor technology offers significant advantages over traditional batch processes for the industrial synthesis of 9-Bromo-10-[4-(1-naphthyl)phenyl]anthracene [14] [15]. Flow chemistry provides enhanced heat and mass transfer, improved safety profiles, and superior reproducibility compared to batch operations [14]. The high surface-to-volume ratio in microreactors enables precise temperature control and rapid mixing, which are critical for maintaining selectivity in complex coupling reactions [15].
Implementation of continuous flow systems allows for real-time optimization of reaction parameters through automated feedback control [14]. The small reactor volumes minimize inventory of hazardous materials while eliminating the risks associated with handling volatile solvents in large-scale batch operations [15]. Research has demonstrated that palladium loadings can be reduced to 0.5 mol% in continuous flow systems while maintaining high yields and selectivity [16].
Parameter | Batch Process | Continuous Flow | Improvement Factor |
---|---|---|---|
Production Rate (kg/day) | 50.0 | 200.0 | 4x |
Temperature Control (°C ±) | 5.0 | 1.0 | 5x |
Residence Time (min) | 120.0 | 15.0 | 8x |
Product Purity (%) | 92.0 | 96.0 | 1.04x |
Catalyst Loading (mol%) | 2.0 | 0.5 | 4x |
Energy Consumption (MJ/kg) | 25.0 | 12.0 | 2.1x |
Waste Generation (kg/kg product) | 1.8 | 0.8 | 2.25x |
Operating Cost ($/kg) | 15.2 | 8.7 | 1.75x |
The integration of microwave-assisted heating with continuous flow systems enables rapid heating rates and precise temperature control [15]. This combination proves particularly advantageous for thermally sensitive reactions where traditional heating methods may cause decomposition [15]. Continuous flow microwave reactors solve the penetration depth limitations encountered in scaling microwave-assisted batch reactions [15].
Recrystallization remains the preferred purification method for 9-Bromo-10-[4-(1-naphthyl)phenyl]anthracene due to its effectiveness in removing structural impurities and achieving high purity levels [17] [18]. The selection of appropriate solvent systems is critical for achieving optimal purification efficiency while maintaining acceptable recovery yields [17]. Mixed solvent systems often provide superior results compared to single solvents by allowing fine-tuning of solubility characteristics [17].
Research on anthracene purification has established that N,N-dimethylformamide (DMF) serves as an effective primary solvent for dissolution and crystallization processes [17]. The optimal conditions involve DMF as the main solvent with N-methyl-2-pyrrolidone (NMP) as co-solvent in a 3:1 ratio, providing liquid-to-solid ratios of 1.8 mL/g [17]. Dissolution at 90°C with 50-minute holding time, followed by cooling crystallization at 25°C for 50 minutes, achieves 96% purity with 67% recovery yield [17].
Solvent System | Initial Purity (%) | Final Purity (%) | Recovery Yield (%) | Crystal Formation Temperature (°C) | Crystal Growth Time (min) |
---|---|---|---|---|---|
DMF/Water (3:1) | 75 | 96 | 67 | 25 | 50 |
Acetone/Methanol (2:1) | 68 | 89 | 72 | 15 | 90 |
CHCl₃/Hexane (1:2) | 82 | 95 | 88 | 20 | 60 |
Ethanol/Water (4:1) | 70 | 85 | 65 | 30 | 120 |
Toluene/Pentane (1:3) | 77 | 92 | 78 | 10 | 75 |
Gas antisolvent recrystallization using supercritical carbon dioxide offers an alternative purification approach that can achieve separation factors of approximately 30 for anthracene versus phenanthrene [18]. This method involves introducing compressed carbon dioxide into acetone solutions containing the crude product, causing selective precipitation of the desired compound [18]. High feed concentrations and elevated pressures favor the formation of high-purity crystals [18].
The crystal structure determination of 9-Bromo-10-[4-(1-naphthyl)phenyl]anthracene has been accomplished through single-crystal X-ray diffraction analysis [1] [2]. The compound crystallizes in the monoclinic crystal system with the Hermann-Mauguin space group symbol P 1 21/c 1 [1]. This space group designation indicates a primitive lattice with a 21 screw axis along the b-direction and a c-glide plane perpendicular to the a-axis [1]. The corresponding Hall space group symbol is -P 2ybc, which provides the same crystallographic information in Hall notation [1]. The space group number 14 confirms this as one of the standard monoclinic space groups in the International Tables for Crystallography [1].
The space group determination was validated through systematic absence analysis during data collection and structure solution procedures [2]. The monoclinic symmetry reflects the molecular asymmetry introduced by the brominated anthracene core and the substituted naphthylphenyl moiety, which prevents higher symmetry arrangements in the crystal lattice [2].
The unit cell parameters have been precisely determined at 170(2) K using Mo Kα radiation (λ = 0.71073 Å) [2]. The unit cell dimensions are: a = 15.892(3) Å, b = 7.5837(15) Å, c = 17.555(4) Å, with α = 90°, β = 90.64(3)°, and γ = 90° [1] [2]. The unit cell volume is 2115.6(7) ų [2]. The Z value, representing the number of formula units per unit cell, is 4, while Z′ equals 1, indicating that one molecule constitutes the asymmetric unit [1] [2].
The calculated density is 1.442 g/cm³, which is consistent with typical values for brominated polycyclic aromatic hydrocarbons [2]. The absorption coefficient is 1.958 mm⁻¹, primarily due to the presence of the bromine atom [2]. The F(000) value of 936 represents the structure factor for zero diffraction angle [2].
Data collection was performed using a crystal of dimensions 0.439 × 0.366 × 0.361 mm³ over a theta range of 2.320–27.183° [2]. A total of 17,977 reflections were collected, yielding 4,614 unique reflections with R(int) = 0.0741 [2]. The completeness to θ = 25.242° was 99.9%, ensuring comprehensive data coverage [2]. The structure was refined to a final R₁ value of 0.0707 for reflections with I > 2σ(I) [2].
Nuclear magnetic resonance spectroscopy provides definitive structural confirmation of 9-Bromo-10-[4-(1-naphthyl)phenyl]anthracene through characteristic spectral fingerprints [2]. The ¹H Nuclear Magnetic Resonance spectrum was recorded at 400 megahertz in deuterated chloroform, revealing complex aromatic multipicity patterns characteristic of the polycyclic aromatic framework [2].
The ¹H Nuclear Magnetic Resonance spectral analysis shows distinctive signals at δ 8.6 (doublet, J = 8.8 hertz, 2H) corresponding to the anthracene protons, δ 8.1 (doublet, J = 5.0 hertz, 1H) from the naphthyl system, δ 8.0–7.9 (multiplet, 2H) representing additional aromatic protons, δ 7.8 (doublet, J = 8.7 hertz, 2H) from the phenyl bridge, δ 7.7–7.7 (multiplet, 2H) and δ 7.6–7.5 (multiplet, 8H) encompassing overlapping aromatic signals, and δ 7.4 (triplet, J = 7.6 hertz, 2H) completing the aromatic proton assignments [2]. The chemical shift range from 7.4 to 8.6 parts per million is characteristic of highly deshielded aromatic protons in extended π-systems [2].
The ¹³C Nuclear Magnetic Resonance spectrum, also recorded at 400 megahertz in deuterated chloroform, displays carbon signals spanning the aromatic region from 122.8 to 140.1 parts per million [2]. Key carbon resonances appear at δ 140.1, 139.8, 137.5, 137.2, 134.1, 133.9, 131.5, 131.0, 130.2, 130.1, 128.4, 127.9, 127.8, 127.4, 127.1, 126.9, 125.9, 125.8, 125.6, 125.4, and 122.8 parts per million [2]. This distribution of carbon signals is consistent with the polycyclic aromatic structure containing anthracene, phenyl, and naphthyl components [2].
High-resolution mass spectrometry provides unambiguous molecular formula confirmation and exact mass determination for 9-Bromo-10-[4-(1-naphthyl)phenyl]anthracene [1] [2]. The molecular ion peak observed by electrospray ionization mass spectrometry appears at m/z 460, corresponding to [M + H]⁺ [2]. This mass spectral fragmentation pattern confirms the molecular formula C₃₀H₁₉Br with a molecular weight of 459.4 g/mol [1].
The exact mass determination yields 458.06701 Da, with the monoisotopic mass also calculated as 458.06701 Da [1]. These precise mass measurements enable confident elemental composition assignment of C₃₀H₁₉Br, containing 30 carbon atoms, 19 hydrogen atoms, and 1 bromine atom [1]. The heavy atom count of 31 reflects the total number of non-hydrogen atoms in the structure [1].
Additional mass spectrometric validation includes the InChI Key AEIPFESDNDUXNK-UHFFFAOYSA-N, which serves as a unique molecular identifier [1]. The compound is catalogued in PubChem with CID 59861528 and assigned CAS number 1092390-01-6 [1]. These standardized identifiers facilitate unambiguous chemical identification and database cross-referencing [1].